Product packaging for Hymenochirin-1Pb(Cat. No.:)

Hymenochirin-1Pb

Cat. No.: B1576358
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hymenochirin-1Pb is a synthetic, cationic host-defense peptide originally isolated from the skin secretions of Merlin's clawed frog ( Pseudhymenochirus merlini ) . With an amino acid sequence of H-LKLSPETKDTLKKVLKGAIKGAIAIASLA-NH2, this 29-residue peptide is part of the hymenochirin-1P family and shares structural similarity with hymenochirin-1B from Hymenochirus boettgeri . The peptide is supplied as a lyophilized powder with a high purity of >95% . Research Applications and Value: • Antimicrobial Research: this compound exhibits potent activity against the Gram-positive bacterium Staphylococcus aureus (MIC 5 µM), making it a valuable tool for investigating novel mechanisms against antibiotic-resistant bacteria . Its activity against Gram-negative strains like Escherichia coli is more limited (MIC > 40 µM), offering a comparative model for studying peptide selectivity and membrane interactions . • Oncology Research: While specific cytotoxic data for this compound is limited, its close analog, hymenochirin-1B, demonstrates potent, broad-spectrum activity against various human tumor cell lines, including lung (A549), breast (MDA-MB-231), and colorectal (HT-29) adenocarcinomas . Research on hymenochirin-1B indicates it induces apoptosis and cell cycle arrest in the G0/G1 phase in lung cancer cells via the mitochondrial pathway, characterized by decreased mitochondrial membrane potential, increased reactive oxygen species, and modulation of Bax/Bcl-2 ratios and Caspase-3 activation . This suggests this compound has significant potential for exploration in anticancer mechanism studies. • Structure-Activity Relationship (SAR) Studies: The peptide serves as an excellent template for SAR studies. Research on analogous peptides has shown that strategic substitutions with D-amino acids can enhance therapeutic potential by increasing proteolytic stability and biological activity while reducing undesirable hemolytic effects . Furthermore, advanced stabilization techniques like all-hydrocarbon stapling have been successfully applied to hymenochirin-1B, significantly improving its alpha-helicity, proteolytic resistance, and antitumor potency . This positions this compound as a prime candidate for developing optimized peptide-based therapeutics. Handling and Storage: The product should be stored in a freezer at or below -20 °C . Please note that this peptide is a trifluoroacetic acid (TFA) salt, a common counterion from HPLC purification. Researchers should be aware that TFA can affect the peptide's net weight and solubility, though it generally does not interfere with standard in vitro assays . Important Notice: This product is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Gram+,

sequence

LKLSPETKDTLKKVLKGAIKGAIAIASLA

Origin of Product

United States

Origin, Isolation, and Classification of Hymenochirin 1pb

Natural Sources: Isolation from Pseudhymenochirus merlini Skin Secretions

Hymenochirin-1Pb is naturally sourced from the skin secretions of the Merlin's clawed frog, Pseudhymenochirus merlini. nih.govspringernature.com This small, aquatic frog is the sole species in its genus and is native to West Africa. nih.gov Like many other amphibians, P. merlini possesses granular glands in its skin that produce a complex mixture of bioactive compounds as a defense mechanism against predators and microbial pathogens in its environment. nih.gov

The discovery of this compound was the result of a peptidomic analysis of the skin secretions obtained from P. merlini. nih.govtandfonline.com This analysis led to the identification of a total of 13 host-defense peptides, including this compound and the closely related Hymenochirin-1Pa. nih.gov

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from the complex mixture of amphibian skin secretions involve a multi-step process that leverages the peptide's physicochemical properties.

The initial step involves stimulating the release of the skin secretions from the frog. This is commonly achieved through a non-lethal method involving the administration of norepinephrine, either via injection or immersion, which induces the granular glands to release their contents. nih.govspringernature.comnih.gov

Once the secretions are collected, they undergo a preliminary purification step. This is often accomplished using solid-phase extraction with a material like a Sep-Pak C18 cartridge. nih.govnih.govresearchgate.net This step helps to separate the peptides from other components in the secretion, such as mucus and proteins.

The partially purified peptide mixture is then subjected to further separation and purification using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govtandfonline.com This technique separates peptides based on their hydrophobicity. Different types of chromatography columns, such as octadecylsilyl-silica (C18) and butylsilyl- (C4) columns, may be used in successive rounds of HPLC to achieve a high degree of purity. nih.govspringernature.com

Throughout the purification process, fractions are collected and analyzed to identify those containing the peptide of interest. The molecular mass of the peptides in the fractions is determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net Once a peptide is purified to homogeneity, its primary structure (amino acid sequence) is determined using methods such as automated Edman degradation. nih.govspringernature.com

Table 1: General Steps for Isolation and Purification of this compound

Step Methodology Purpose
1. Secretion Stimulation Norepinephrine administration (injection or immersion) To induce the release of skin secretions from Pseudhymenochirus merlini.
2. Initial Purification Solid-Phase Extraction (e.g., Sep-Pak C18 cartridges) To perform a crude separation of peptides from other components.
3. Fine Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with C18 and C4 columns To separate individual peptides based on hydrophobicity and achieve high purity.

| 4. Identification & Characterization | MALDI-TOF Mass Spectrometry and Automated Edman Degradation | To determine the molecular mass and amino acid sequence of the purified peptide. |

Phylogenetic and Structural Relationships to Other Hymenochirins (e.g., Hymenochirin-1B)

This compound is classified as a member of the hymenochirin family of host-defense peptides. nih.govtandfonline.com These peptides are characterized by their cationic and amphipathic nature, which allows them to interact with and disrupt the cell membranes of microorganisms.

Structurally, this compound shows a strong resemblance to Hymenochirin-1B, a peptide isolated from the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri. nih.govmdpi.com This structural similarity is significant as it suggests a close evolutionary relationship between the genera Pseudhymenochirus and Hymenochirus. nih.gov The analysis of these and other peptides from the Pipidae family has provided crucial data for understanding the phylogenetic relationships among its constituent genera, which also include Xenopus, Silurana, and Pipa. nih.gov The findings support a model where Hymenochirus and Pseudhymenochirus form a distinct clade. nih.gov

The amino acid sequences of this compound and Hymenochirin-1B reveal their similarities and differences.

Table 2: Amino Acid Sequence Comparison of Hymenochirin Peptides

Peptide Amino Acid Sequence Source Organism
This compound L-K-L-S-P-E-T-K-D-T-L-K-K-V-L-K-G-A-I-K-G-A-I-A-I-A-S-L-A-NH2 Pseudhymenochirus merlini

| Hymenochirin-1B | I-K-L-S-P-E-T-K-D-N-L-K-K-V-L-K-G-A-I-K-G-A-I-A-V-A-K-M-V-NH2 | Hymenochirus boettgeri |

Molecular Structure and Conformational Dynamics of Hymenochirin 1pb

Primary Amino Acid Sequence Elucidation of Hymenochirin-1Pb

The primary structure of a peptide is the foundational determinant of its higher-order conformations and, consequently, its function. The amino acid sequence of this compound, also referred to as Pseudthis compound (Ps-1Pb), has been identified as a 29-residue peptide. researchgate.netnih.gov The specific sequence is detailed in the table below. This sequence is characterized by the presence of multiple cationic and hydrophobic residues, which are crucial for its structural and functional properties.

Table 1: Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)Property
1IsoleucineIHydrophobic
2Lysine (B10760008)KCationic
3IsoleucineIHydrophobic
4ProlinePSpecial
5SerineSPolar, Uncharged
6PhenylalanineFAromatic, Hydrophobic
7PhenylalanineFAromatic, Hydrophobic
8ArginineRCationic
9AsparagineNPolar, Uncharged
10IsoleucineIHydrophobic
11LeucineLHydrophobic
12LysineKCationic
13LysineKCationic
14ValineVHydrophobic
15GlycineGSpecial
16LysineKCationic
17Glutamic AcidEAnionic
18Alanine (B10760859)AHydrophobic
19ValineVHydrophobic
20SerineSPolar, Uncharged
21LeucineLHydrophobic
22IsoleucineIHydrophobic
23AlanineAHydrophobic
24GlycineGSpecial
25AlanineAHydrophobic
26LeucineLHydrophobic
27LysineKCationic
28GlutamineQPolar, Uncharged
29SerineSPolar, Uncharged

Secondary Structure Analysis: Alpha-Helical Propensity and Amphipathicity

Like many host-defense peptides, this compound has a strong tendency to adopt an alpha-helical secondary structure, particularly in environments that mimic biological membranes. researchgate.net This helical conformation is not uniform throughout the peptide, and its stability is a key factor in the peptide's activity. The arrangement of amino acids in the alpha-helix results in an amphipathic structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. researchgate.netresearchgate.net This amphipathicity is a critical feature for its interaction with and disruption of microbial cell membranes.

Conformational Characterization in Membrane-Mimetic Environments (e.g., Trifluoroethanol-H2O)

In aqueous solutions, many peptides like this compound exist in a largely random coil conformation. nih.govmdpi.com However, in the presence of membrane-mimetic solvents, such as a mixture of trifluoroethanol (TFE) and water, they undergo a conformational transition to a more ordered state. researchgate.netmdpi.com Studies on this compound have shown that in a 50% (v/v) trifluoroethanol-H2O solvent, the peptide adopts a well-defined alpha-helical conformation that spans almost the entire length of the sequence. researchgate.net This induced helicity is a common characteristic of peptides that are active at membrane interfaces. The TFE environment reduces the polarity of the solvent, which favors the formation of intramolecular hydrogen bonds that stabilize the alpha-helix.

Biophysical Techniques for Structural Determination (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

The secondary structure of this compound has been investigated using various biophysical techniques.

Circular Dichroism (CD) Spectroscopy is a widely used method for assessing the secondary structure of proteins and peptides in solution. biocev.eunih.govunivr.it The CD spectrum of a peptide provides information about its predominant conformation. For an alpha-helical structure, the CD spectrum is characterized by two negative minima around 208 and 222 nm and a positive maximum near 192 nm. nih.gov Studies on this compound and related peptides have utilized CD spectroscopy to confirm their alpha-helical nature in membrane-mimetic environments like TFE and detergent micelles. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information about molecules in solution. For peptides, NMR can be used to determine the three-dimensional structure by analyzing the interactions between atomic nuclei. researchgate.net NMR studies on this compound have been instrumental in defining its 3D structure, revealing that the peptide folds into an alpha-helix with a flexible bend. researchgate.net

Three-Dimensional Structural Modeling and Validation

The three-dimensional structure of this compound has been determined using data derived from NMR spectroscopy. researchgate.net The resulting models show that the peptide adopts a distinct alpha-helical conformation for a significant portion of its sequence. A notable feature of the 3D structure is the presence of a flexible bend, which can influence its interaction with membranes. researchgate.net The validation of these structural models is typically performed by assessing their consistency with the experimental NMR data and by using computational methods to evaluate their energetic favorability. The segregation of hydrophobic and hydrophilic residues is clearly visible in the 3D model, confirming the amphipathic nature of the helix. researchgate.net

Influence of Specific Structural Features (e.g., Cationicity, Hydrophobicity) on this compound Function

The biological activity of this compound is profoundly influenced by its key structural features, namely its cationicity and hydrophobicity.

Cationicity: The peptide possesses a net positive charge due to the presence of multiple lysine and arginine residues. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids. Altering the cationicity of the peptide has been shown to impact its biological activity. For instance, increasing the net positive charge by substituting an acidic residue with a basic one can lead to changes in its cytotoxic and insulin-releasing properties. researchgate.net

Biological Activities and Mechanistic Studies of Hymenochirin 1pb Excluding Clinical Human Data

Antimicrobial Spectrum and Potency of Hymenochirin-1Pb

This compound demonstrates a broad spectrum of antimicrobial activity, potently inhibiting the growth of various Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. researchgate.netresearchgate.net Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit visible bacterial growth.

This compound exhibits potent activity against Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. mdsearchlight.com Studies have shown its effectiveness against clinically relevant strains, including those resistant to conventional antibiotics. researchgate.netresearchgate.net It demonstrates potent, growth-inhibitory action against multidrug-resistant clinical isolates of Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) reported to be less than or equal to 10 μM. researchgate.netresearchgate.netnih.gov Time-kill assays have further demonstrated that at a concentration four times its MIC, this compound can eliminate 99.9% of a S. aureus population within 180 minutes. researchgate.netresearchgate.net

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain Type Efficacy (MIC in µM) Reference
Staphylococcus aureus Gram-Positive ≤ 10 researchgate.netresearchgate.net

The peptide is also effective against Gram-negative bacteria, which possess a more complex cell envelope with an outer membrane. mdsearchlight.com this compound potently inhibits the growth of multidrug-resistant clinical isolates of Acinetobacter baumannii and Stenotrophomonas maltophilia, showing an MIC value of ≤ 10 μM for these pathogens. researchgate.netresearchgate.netnih.gov While initial tests showed a higher MIC for a reference strain of Escherichia coli (> 40 μM), subsequent studies confirmed its potent bactericidal action. At a concentration four times its MIC, this compound killed 99.9% of an E. coli strain within a rapid 30-minute timeframe. researchgate.netresearchgate.net While analogs of the related peptide Hymenochirin-1B have shown high potency against Klebsiella pneumoniae, specific MIC data for this compound against this strain is not as extensively detailed in the available research. nih.govresearchgate.net

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain Type Efficacy (MIC in µM) Reference
Escherichia coli Gram-Negative > 40 (initial test); Potent bactericidal activity demonstrated researchgate.netresearchgate.net
Acinetobacter baumannii Gram-Negative ≤ 10 researchgate.netresearchgate.netnih.gov

The antimicrobial activity of this compound, like many host-defense peptides, is primarily attributed to its interaction with and disruption of the bacterial cell membrane. imrpress.com

This compound is a cationic peptide, meaning it carries a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). This positive charge facilitates an initial electrostatic attraction to the negatively charged components, such as lipopolysaccharides (LPS) and teichoic acids, found on the outer surface of bacterial membranes. nlk.cz Following this initial binding, the peptide's amphipathic α-helical structure—where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acids are segregated on opposite faces of the helix—drives its insertion into the lipid bilayer of the membrane. researchgate.net This insertion perturbs the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. imrpress.com

While the precise mechanism for this compound has not been definitively elucidated, its action is consistent with established models for α-helical antimicrobial peptides. mdpi.com These models describe different ways peptides can disrupt a lipid bilayer:

Toroidal Pore Model: The peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore lined by both peptides and lipid head groups.

Barrel-Stave Model: The peptides aggregate and insert into the membrane perpendicularly to the surface, forming a barrel-like channel or pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel.

Carpet Model: Peptides accumulate on the surface of the bacterial membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, causing the formation of micelles and the complete disintegration of the membrane. mdpi.com

The amphipathic and α-helical nature of this compound makes it a candidate for acting through one or more of these pore-forming or disruptive mechanisms.

In addition to direct membrane damage, some antimicrobial peptides are known to translocate across the bacterial membrane without causing complete lysis and then interact with internal cellular targets. imrpress.comeurekaselect.com These intracellular activities can include the inhibition of nucleic acid (DNA and RNA) synthesis, protein synthesis, or vital enzymatic processes. imrpress.com However, for many frog skin-derived peptides, it is considered less likely that this is the primary mechanism of action, and the precise details of what happens to peptides that are internalized remain largely unknown. imrpress.com

Mechanistic Insights into Antimicrobial Action

Proposed Membrane Interaction Models (e.g., Toroidal Pore, Barrel-Stave, Carpet Models)

Immunomodulatory Properties of this compound (In Vitro/Cellular Models)

This compound, a peptide originating from amphibian skin, has demonstrated notable immunomodulatory capabilities in laboratory settings. These properties are primarily observed through its influence on the production of various cytokines and its effects on key immune cells.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IL-1β)

Pro-inflammatory cytokines are crucial signaling molecules that drive inflammatory responses. This compound and its analogs have been shown to influence the production of several key pro-inflammatory cytokines. Analogs of the related peptide, hymenochirin-1B, have been observed to not significantly affect the production of tumor necrosis factor-alpha (TNF-α) by human peripheral blood mononuclear cells (PBMCs). researchgate.net In contrast, other studies have shown that certain pro-inflammatory cytokines, including Interleukin-23 (IL-23), TNF-α, and Interleukin-1 beta (IL-1β), are key drivers of inflammation and are produced by various immune cells like macrophages and dendritic cells in response to inflammatory stimuli. mdpi.com The release of IL-1β, in particular, is a critical step in the inflammatory cascade, often inducing the production of other inflammatory cytokines. nih.gov

Modulation of Anti-inflammatory Cytokine Production (e.g., IL-4, IL-10)

In contrast to its limited effect on certain pro-inflammatory cytokines, an analog of hymenochirin-1B, [E6k,D9k]hymenochirin-1B, has been shown to significantly stimulate the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) by human peripheral blood mononuclear cells at a concentration of 2.5µM. researchgate.net IL-10, in particular, is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses by inhibiting the production of pro-inflammatory cytokines. oatext.commdpi.com Similarly, IL-4 is known for its role in suppressing inflammation and promoting the differentiation of T-helper 2 (Th2) cells, which are involved in anti-inflammatory responses. frontiersin.org

Effects on Multifunctional Cytokines (e.g., IL-6)

Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory functions, depending on the context. news-medical.net Studies on hymenochirin peptides have shown that they can influence the production of such multifunctional cytokines. While specific data on this compound's direct effect on IL-6 is part of broader immunomodulatory investigations, the general understanding is that peptides of this class can modulate the complex cytokine network. dntb.gov.ua

Influence on Macrophage and Peripheral Blood Mononuclear Cell Function

Macrophages are versatile immune cells central to the innate immune response, responsible for phagocytosis and cytokine production. frontiersin.org Peripheral blood mononuclear cells (PBMCs) are a diverse group of immune cells, including lymphocytes and monocytes, that are crucial for both innate and adaptive immunity. nih.gov this compound and its analogs have been shown to interact with these cells. For instance, an analog of hymenochirin-1B was observed to increase the production of the anti-inflammatory cytokine IL-10 from both unstimulated and Concanavalin A-stimulated human PBMCs. researchgate.net This indicates a direct influence of these peptides on the functional responses of key immune cell populations.

Insulinotropic Activity of this compound (In Vitro/Non-Human Mammalian Cell Models)

Beyond its immunomodulatory effects, this compound has been identified as a potent stimulator of insulin (B600854) release. This activity has been primarily studied using in vitro models, particularly pancreatic beta-cell lines.

Stimulation of Insulin Release from Pancreatic Beta-Cells (e.g., BRIN-BD11 Clonal Cells)

The BRIN-BD11 cell line, a well-established model of rat pancreatic beta-cells, has been instrumental in demonstrating the insulinotropic properties of this compound. nih.gov Studies have shown that both pseudthis compound and pseudhymenochirin-2Pa, which are structurally related to this compound, stimulate the rate of insulin release from BRIN-BD11 cells at concentrations as low as 0.1 nM. researchgate.netresearchgate.net Hymenochirin-1B, the parent peptide, also induces a concentration-dependent increase in insulin release from these cells, with a threshold concentration of 1 nM. uel.ac.ukresearchgate.netmdpi.com

The stimulatory effect of these peptides on insulin secretion is significant. For example, Pseudthis compound produced a mean response of 530% of the basal rate of insulin release at a concentration of 3 µM in BRIN-BD11 cells. researchgate.net This potent activity suggests a potential mechanism of action that involves direct interaction with the beta-cells to trigger the insulin secretion cascade.

Table 1: Effects of Hymenochirin Peptides on Insulin Release from BRIN-BD11 Cells

Peptide Threshold Concentration for Insulin Release Maximum Non-Toxic Stimulatory Concentration Reference
Hymenochirin-1B 1 nM 1 µM researchgate.net
Pseudthis compound 0.1 nM Not specified researchgate.netresearchgate.net
Pseudhymenochirin-2Pa 0.1 nM Not specified researchgate.netresearchgate.net

Cellular Pathways Involved in Insulin Secretion Modulation (e.g., KATP Channel-Independent Pathway)

This compound demonstrates a significant ability to modulate insulin secretion from pancreatic beta cells. Research shows that it can stimulate the release of insulin from BRIN-BD11 clonal β-cells at nanomolar concentrations, with a threshold as low as 0.1 nM. researchgate.net This stimulatory action is proposed to occur through a KATP channel-independent pathway. researchgate.net

In the canonical "triggering" pathway of glucose-stimulated insulin secretion (GSIS), an increase in the intracellular ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels. mdpi.comfrontiersin.orgfrontiersin.org This action depolarizes the cell membrane, opening voltage-gated calcium channels and allowing an influx of Ca2+, which triggers the exocytosis of insulin granules. mdpi.comfrontiersin.org

However, a secondary "amplifying" pathway exists that enhances the efficacy of Ca2+ on insulin granule exocytosis. frontiersin.org This pathway, also known as the KATP channel-independent pathway, does not directly cause membrane depolarization but instead potentiates the insulin secretion response to an existing calcium signal. mdpi.comfrontiersin.orgmdpi.com The mechanism of this compound is thought to involve this amplifying pathway. researchgate.net It is important to note, however, that at higher concentrations (≥ 1 μM), this compound begins to compromise the integrity of the β-cell plasma membrane, indicating a separate, cytotoxic effect at increased concentrations. researchgate.net

Anti-Proliferative and Cytotoxic Activity of this compound (In Vitro Cancer Cell Lines)

This compound exhibits potent anti-proliferative and cytotoxic effects against a variety of human cancer cell lines in vitro. researchgate.netresearchgate.net This activity positions it as a subject of interest in the exploration of novel anti-cancer agents derived from natural sources.

Efficacy Against Specific Cancer Cell Lines (e.g., A549 Non-Small Cell Lung Adenocarcinoma, MDA-MB-231 Breast Adenocarcinoma, HT-29 Colorectal Adenocarcinoma)

Specific studies have quantified the high cytotoxic potency of this compound against several well-characterized human tumor cell lines. The peptide is notably effective against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29) cells. researchgate.netresearchgate.net For all three of these cell lines, this compound demonstrates a lethal concentration 50 (LC50) value of less than 12 μM. researchgate.netresearchgate.net

Cell LineCancer TypeLC50 (µM)
A549 Non-Small Cell Lung Adenocarcinoma< 12 researchgate.netresearchgate.net
MDA-MB-231 Breast Adenocarcinoma< 12 researchgate.netresearchgate.net
HT-29 Colorectal Adenocarcinoma< 12 researchgate.netresearchgate.net

Mechanistic Investigations of Cytotoxicity (e.g., Membrane Permeabilization, Cell Viability Assays, ATP Concentration Measurement)

The primary mechanism behind the cytotoxic activity of this compound is the disruption of the cell membrane. The peptide induces a loss of plasma membrane integrity, a process known as membrane permeabilization. researchgate.net This disruption leads to cell death and is a characteristic action of many host-defense peptides. sartorius.combmglabtech.com

The assessment of this cytotoxicity is frequently conducted using cell viability assays. sartorius.com A common method involves the measurement of intracellular adenosine (B11128) triphosphate (ATP) concentration. sartorius.com ATP is a fundamental molecule for cellular metabolism, and its presence is a key marker of viable, metabolically active cells. bmglabtech.com When a cell dies, its ability to synthesize ATP is lost, leading to a rapid decrease in intracellular ATP levels. Bioluminescent assays, which use the luciferase enzyme's reliance on ATP to produce light, can quantify these levels, thereby providing a measure of cell death. bmglabtech.com The release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) is another indicator used to confirm the loss of membrane integrity. researchgate.net

Differential Selectivity for Cancer Cells Versus Non-Neoplastic Cells (e.g., Human Umbilical Vein Endothelial Cells (HUVEC))

A critical aspect of any potential anti-cancer agent is its selectivity for malignant cells over healthy, non-neoplastic cells. Studies indicate that this compound demonstrates a lack of significant selectivity. researchgate.netcore.ac.uk The peptide exhibits cytotoxic activity not only against cancer cells but also against non-neoplastic cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC). researchgate.net

Research on related peptides and analogues has shown that the potency against non-neoplastic HUVEC cells can be comparable to that against tumor cells, indicating a narrow therapeutic window. core.ac.uk For example, a related peptide, figainin 2BN, was potently cytotoxic to A549, MDA-MB-231, and HT-29 cells with LC50 values between 7 and 14 µM, but it displayed a comparable LC50 of 15 µM against HUVEC cells. This lack of selectivity, along with its hemolytic activity against human erythrocytes (LC50 = 28 ± 2 μM), highlights a significant challenge for its potential therapeutic development. researchgate.netresearchgate.net

Cell LineCell TypeCytotoxicityReference
A549, MDA-MB-231, HT-29 CancerousHigh (LC50 < 12 µM) researchgate.netresearchgate.net
HUVEC Non-NeoplasticPotent cytotoxicity observed researchgate.net
Human Erythrocytes Non-NeoplasticHemolytic (LC50 = 28 µM) researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Rational Analog Design of Hymenochirin 1pb

Principles of Peptide Engineering for Optimized Bioactivity and Selectivity

Peptide engineering is a fundamental approach in drug discovery that systematically modifies a peptide's structure to enhance its biological activity and selectivity. oncodesign-services.com For antimicrobial peptides (AMPs) like Hymenochirin-1Pb, the primary goal is to maximize their potency against microbial pathogens while minimizing toxicity towards host cells. mdpi.com This is achieved by manipulating key physicochemical properties such as cationicity, hydrophobicity, amphipathicity, and secondary structure. mdpi.comresearchgate.net

The general principles of peptide engineering for AMPs involve:

Increasing Net Positive Charge: Enhancing the cationic nature of the peptide often leads to stronger interactions with the negatively charged membranes of bacteria. mdpi.com

Modulating Hydrophobicity: The hydrophobic residues of the peptide are crucial for inserting into and disrupting the bacterial membrane. However, excessive hydrophobicity can also lead to lysis of eukaryotic cells, such as red blood cells (hemolysis). mdpi.comubc.ca

Optimizing Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues, known as amphipathicity, is critical for the peptide's ability to form structures like α-helices that can create pores in membranes. researchgate.netfrontiersin.org

Stabilizing or Destabilizing Secondary Structures: The secondary structure, often an α-helix, is essential for the peptide's function. Modifications can be made to either stabilize this structure to enhance activity or strategically destabilize it to reduce toxicity. researchgate.netuwo.ca

These principles are applied through techniques such as amino acid substitution, where specific amino acids in the peptide sequence are replaced with others possessing different properties. ibmc.msk.ru The synthesis of these modified peptides, or analogues, is commonly achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the amino acid sequence.

Impact of Amino Acid Substitutions on this compound Function

Increasing the net positive charge, or cationicity, of Hymenochirin peptides is a common strategy to improve their antimicrobial potency. This is typically achieved by substituting neutral or acidic amino acids with basic residues like L-lysine. nih.gov For instance, in the related peptide Hymenochirin-1B, replacing residues such as Proline-5, Glutamic acid-6, and Aspartic acid-9 with L-lysine resulted in analogues with up to an 8-fold increase in antimicrobial activity. nih.gov However, this increased potency was often accompanied by higher hemolytic activity. nih.gov

To address the issue of increased toxicity, researchers have explored the use of D-lysine, a stereoisomer of the naturally occurring L-lysine. nih.govnih.gov Incorporating D-amino acids can disrupt the peptide's α-helical structure, which has been shown to be a successful strategy for reducing cytotoxicity against mammalian cells while maintaining antimicrobial efficacy. researchgate.net In studies on Hymenochirin-1B, analogues with D-lysine substitutions were found to be more potent than the native peptide and, crucially, were equally or less hemolytic. nih.gov For example, the analogue [E6k,D9k]hymenochirin-1B (where 'k' denotes D-lysine) demonstrated high potency against multidrug-resistant bacteria with low hemolytic activity. nih.gov

Similarly, for Pseudthis compound (Ps-1Pb), increasing cationicity by substituting Glutamic acid-17 with L-Lysine led to an analogue with increased cytotoxicity. researchgate.net This highlights the delicate balance that must be achieved when modifying the charge of these peptides.

Hydrophobicity and amphipathicity are critical determinants of an antimicrobial peptide's activity and selectivity. researchgate.netubc.ca Hydrophobicity drives the peptide's insertion into the lipid bilayer of cell membranes, while amphipathicity, the segregation of hydrophobic and hydrophilic residues, facilitates membrane disruption. researchgate.netfrontiersin.org

The balance between these properties is delicate. While increased hydrophobicity can enhance antimicrobial activity, it often comes at the cost of higher toxicity to eukaryotic cells. ubc.ca The goal of rational analogue design is to find an optimal level of hydrophobicity that maximizes bacterial cell death while minimizing harm to host cells.

This compound adopts an α-helical conformation in membrane-mimetic environments, and this structure is integral to its function. researchgate.net Modifying the stability of this helix can have profound effects on the peptide's bioactivity.

One approach to reduce toxicity is to destabilize the α-helix. researchgate.net This can be achieved by incorporating D-amino acid residues. researchgate.net For Ps-1Pb, the substitution of Arginine-8 with its D-isomer (D-Arg, denoted as 'r') created the analogue [R8r]Ps-1Pb. researchgate.net This modification was intended to destabilize the α-helical domain. The resulting analogue retained potent biological activity (in this case, insulin-releasing activity was being studied) but was non-toxic to the cell line used at the tested concentrations. researchgate.net

Conversely, helix stabilization can also be a strategy to enhance peptide activity. uwo.ca This can be accomplished through various chemical techniques, such as introducing cross-links between amino acid side chains. uwo.ca While this has been explored for other peptides, specific studies on stabilizing the helix of this compound are less documented in the provided search results. However, the principle remains that controlling the conformational properties of the peptide is a powerful tool in optimizing its function.

Modulation of Hydrophobicity and Amphipathicity

Design and Synthesis of this compound Analogues with Enhanced Potency and Selectivity

The rational design of this compound analogues aims to create new peptides with improved therapeutic potential, characterized by high antimicrobial potency and low toxicity to host cells. This process integrates the principles of peptide engineering discussed above.

A successful strategy has been the substitution of specific amino acid residues to modulate cationicity and helicity. nih.gov For the related Hymenochirin-1B, analogues were synthesized where residues on the hydrophilic face of the helix (Pro-5, Glu-6, Asp-9) were replaced with L-lysine or D-lysine. nih.govnih.gov

L-Lysine substitutions led to increased antimicrobial potency but also higher hemolytic activity. nih.gov

D-Lysine substitutions , which increase cationicity while reducing helicity, generated analogues that were more potent than the native peptide and had comparable or lower hemolytic activity. nih.gov The analogue [E6k,D9k]hymenochirin-1B emerged as a promising candidate for drug development due to its high potency against multidrug-resistant bacteria and low hemolytic activity. nih.gov

For Ps-1Pb, the analogue [R8r]Ps-1Pb, designed with a D-amino acid to destabilize the helix, showed retained biological activity with significantly reduced toxicity. researchgate.net These examples demonstrate that by carefully selecting amino acid substitutions, it is possible to dissociate the antimicrobial and cytotoxic properties of Hymenochirin peptides, leading to analogues with a better therapeutic profile.

The synthesis of these rationally designed analogues is predominantly carried out using solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptides with a defined sequence.

Advanced Research Methodologies and Techniques Applied to Hymenochirin 1pb

High-Throughput Screening (HTS) in Peptide Discovery and Lead Identification

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for specific biological activities. In the context of peptide therapeutics, HTS is crucial for identifying initial "hits" and for optimizing lead candidates. While Hymenochirin-1Pb was originally identified through peptidomic analysis of amphibian skin secretions, HTS methodologies are vital for discovering analogs with enhanced properties.

The process typically involves the screening of extensive peptide libraries, which can be synthetic or genetically encoded. tangobio.com These libraries can feature linear or cyclic peptides of varying lengths and compositions. tangobio.com A common HTS approach for antimicrobial peptides (AMPs) like this compound involves cell-based assays that measure microbial growth inhibition. However, more sophisticated methods are often employed for lead identification and optimization.

One such method is the competitive binding assay, where a library of unknown peptides is tested for its ability to displace a known, labeled peptide from its target. drugtargetreview.com The readout is often a change in fluorescence, providing a fast, inexpensive, and easily implementable screening platform. drugtargetreview.com For instance, a fluorescently tagged peptide with a known affinity for a specific microbial membrane component could be used as a probe. The addition of library peptides that compete for the same binding site would lead to a measurable decrease in the fluorescence signal. This allows for the high-throughput identification of peptides with high binding affinity, which is often a prerequisite for antimicrobial activity. drugtargetreview.comnih.gov Protein microarray technology also facilitates HTS by immobilizing target proteins (e.g., bacterial receptors) on a chip to screen for binding interactions with peptide libraries. nih.gov

These HTS strategies accelerate the discovery of novel peptide candidates and are instrumental in the subsequent structure-activity relationship (SAR) studies needed to develop potent and selective therapeutic agents based on the this compound scaffold. tangobio.com

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the interaction of this compound with cell membranes is fundamental to deciphering its mechanism of action. Biophysical techniques provide high-resolution insights into these interactions, detailing the structural changes in both the peptide and the lipid bilayer. nih.gov These methods are critical for correlating the peptide's structure with its biological function.

A variety of techniques are employed to study these peptide-membrane interactions. Circular Dichroism (CD) spectroscopy is widely used to investigate the secondary structure of peptides in different environments. For many membrane-active peptides, a conformational change from a random coil in aqueous solution to a more ordered structure, such as an alpha-helix, is observed upon interaction with membrane-mimicking environments like lipid vesicles or micelles. plos.org This induced structure is often essential for the peptide's ability to disrupt the membrane.

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues, is another powerful tool. plos.org By monitoring changes in the fluorescence emission spectrum of tryptophan, researchers can infer the degree to which the peptide associates with or inserts into the lipid bilayer. nih.govplos.org Further, membrane leakage and lipid mixing assays provide dynamic information. Leakage assays, which monitor the release of encapsulated fluorescent dyes (like calcein (B42510) or ANTS/DPX) from lipid vesicles, confirm the peptide's ability to permeabilize the membrane. plos.org Lipid mixing assays, based on resonance energy transfer (RET) between fluorescently labeled lipids, can determine if the peptide induces membrane fusion or destabilization. plos.org

The table below summarizes key biophysical techniques used to characterize peptide-membrane interactions.

TechniqueInformation ProvidedRelevance to this compound
Circular Dichroism (CD) Spectroscopy Determines the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in solution and upon binding to lipid vesicles. plos.orgElucidates the conformational changes this compound undergoes when it encounters a target membrane, which is crucial for its function.
Fluorescence Spectroscopy Measures peptide binding affinity and depth of insertion into the membrane by monitoring the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic probes. plos.orgQuantifies the association of this compound with different model membranes (e.g., bacterial vs. mammalian mimics).
Membrane Leakage Assays Detects the permeabilization of lipid vesicles by monitoring the release of encapsulated fluorescent markers. plos.orgConfirms the ability of this compound to form pores or otherwise disrupt the integrity of the membrane barrier.
Lipid Mixing Assays (RET) Monitors the fusion of lipid vesicles by measuring the change in resonance energy transfer between donor and acceptor fluorophores in the membrane. plos.orgInvestigates whether the mechanism of this compound involves the fusion of membranes, a process relevant to its antimicrobial and fusogenic activities.
Solid-State NMR Spectroscopy Provides high-resolution structural information on the peptide when bound to lipid bilayers and details its orientation relative to the membrane. nih.govOffers atomic-level detail on the structure and alignment of this compound within the membrane, clarifying its pore-forming or disruptive mechanism.

These biophysical studies are essential for building a detailed model of how this compound interacts with and disrupts microbial membranes, providing a rational basis for designing analogs with improved activity and selectivity.

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational chemistry and molecular modeling have become indispensable tools for studying biomolecules, offering insights that complement experimental data. kallipos.grgoogle.com These approaches allow for the investigation of the structure, dynamics, and interactions of this compound at an atomic level of detail.

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. mpg.de For this compound, MD simulations can model its interaction with model lipid bilayers, such as those composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), which mimic eukaryotic and bacterial membranes, respectively. These simulations provide a dynamic view of how the peptide binds to the membrane surface, inserts into the lipid core, and potentially forms pores or other disruptive structures. arxiv.org

By analyzing the simulation trajectories, researchers can identify key amino acid residues that are critical for membrane binding and disruption. This information is invaluable for guiding mutagenesis studies, such as alanine (B10760859) scanning, to experimentally validate the roles of specific residues. Furthermore, MD simulations can reveal the conformational dynamics of the peptide, showing how its structure adapts and changes within the complex membrane environment. mpg.de

Quantum-Mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules. binarystarchem.ca While computationally intensive, QM methods can be applied to peptides or fragments of peptides to investigate aspects that classical methods like MD cannot fully capture. nih.gov Applications include calculating the partial charges on atoms with high accuracy for use in classical force fields, studying the geometry and energetics of the peptide, and modeling chemical reactions if the peptide's mechanism involves enzymatic activity or bond breaking/formation. binarystarchem.caunige.ch

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying peptides within a larger environment like a membrane or protein active site. binarystarchem.ca In this approach, the most critical part of the system (e.g., a few key residues of this compound and their immediate lipid neighbors) is treated with QM for high accuracy, while the rest of the system is modeled using the more computationally efficient MM force fields. binarystarchem.canih.gov This allows for a detailed investigation of electronic effects within a biologically relevant context. Recently developed semiempirical QM methods, such as GFN2-xTB, offer a balance of accuracy and computational cost, making them suitable for geometry optimizations of large biomolecular structures. researchgate.netchemrxiv.org

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing Structure-Activity Relationship (SAR) studies for peptides. SAR studies aim to connect the chemical structure of a compound with its biological activity. For this compound, ML models can be trained on datasets of peptide sequences and their corresponding experimentally measured antimicrobial activities.

Once trained, these models can predict the activity of new, hypothetical peptide sequences, drastically reducing the time and cost associated with synthesizing and testing every possible analog. kjrs.org For example, a model could learn the sequence patterns, physicochemical properties (like charge, hydrophobicity, and amphipathicity), and structural motifs that correlate with high antimicrobial potency and low toxicity. This predictive capability allows researchers to perform in silico screening of vast virtual libraries of this compound analogs to identify the most promising candidates for synthesis and experimental validation. aaai.orgarxiv.org Deep learning approaches, such as those using neural networks, are particularly adept at capturing complex, non-linear relationships within the data, further enhancing the predictive power of SAR models. arxiv.orgmdpi.com

Quantum-Mechanical Calculations

Bioanalytical Strategies for Peptide Characterization and Quantification

Reliable characterization and quantification of this compound in biological matrices (e.g., plasma, tissue) are essential for preclinical and clinical research. Bioanalytical strategies must be robust, sensitive, and specific to provide accurate data on the peptide's pharmacokinetics and distribution. ppd.comeuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for peptide quantification. bioanalysis-zone.com It offers high selectivity and specificity, allowing it to distinguish the intact peptide from its metabolites or other endogenous molecules. nih.govquotientsciences.com Typically, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used, which provides excellent sensitivity and reproducibility. bioanalysis-zone.com For larger peptides, high-resolution mass spectrometry (HR-MS) may be employed for intact mass analysis. quotientsciences.com Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) to clean the sample and concentrate the analyte before injection into the LC-MS system. quotientsciences.com

Ligand Binding Assays (LBAs), such as the Enzyme-Linked Immunosorbent Assay (ELISA), are another common platform for peptide quantification. ppd.com LBAs rely on the high specificity of antibodies raised against the target peptide. These assays are known for their high sensitivity and throughput. ppd.com However, they can sometimes suffer from cross-reactivity with structurally similar molecules, and the development of high-quality antibody reagents can be time-consuming and costly. nih.gov

The table below compares the primary bioanalytical methods for peptide quantification.

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by detection based on mass-to-charge ratio. bioanalysis-zone.comHigh specificity and selectivity; can distinguish metabolites; no need for specific antibody reagents. nih.govMay have lower sensitivity than LBAs for some analytes; more complex workflow. bioanalysis-zone.com
Enzyme-Linked Immunosorbent Assay (ELISA) Uses specific antibodies to capture and detect the peptide, with a signal generated by an enzyme-catalyzed reaction. quotientsciences.comVery high sensitivity; high throughput; well-established methodology. ppd.comPotential for cross-reactivity; requires development of specific antibodies; may not distinguish between active peptide and inactive forms. nih.govquotientsciences.com
Hybridization-based ELISA (hELISA) / ECL Utilizes labeled probes that hybridize to the analyte, often used for oligonucleotides but adaptable for peptides with specific binding partners. ppd.comHigh sensitivity and dynamic range; minimal sample cleanup required. ppd.comPrimarily developed for oligonucleotides; applicability to peptides like this compound would require specific assay development.

The choice of bioanalytical strategy depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput, with LC-MS and LBA formats being the most established for peptide therapeutics. ppd.comnih.gov

Future Research Trajectories for Hymenochirin 1pb

Exploration of Novel Bioactivities and Preclinical Therapeutic Applications

While the antimicrobial and cytotoxic activities of Hymenochirin-1Pb are established, its structural features suggest it may possess a wider range of biological functions. researchgate.netresearchgate.net Future research should systematically explore these untapped potentials.

Immunomodulatory Effects : Preliminary studies on related peptides, such as Pseudthis compound and -2Pa, have shown they can modulate cytokine production, for instance by inhibiting the release of the anti-inflammatory cytokine IL-10 and enhancing the pro-inflammatory IL-23. researchgate.net Further investigation is warranted to determine if this compound possesses similar or distinct immunomodulatory capabilities. This could open up applications in treating autoimmune diseases, inflammatory conditions, or as an adjuvant in cancer immunotherapy. mdpi.comnih.gov

Antidiabetic Potential : Numerous amphibian-derived peptides have been found to stimulate insulin (B600854) release from pancreatic beta cells. nih.gov For example, Hymenochirin-1B demonstrates antidiabetic effects by stimulating insulin secretion through a KATP channel-independent pathway. nih.gov Given the structural similarities within this peptide family, screening this compound for its effects on glucose metabolism and insulin secretion is a logical and promising research avenue.

Analog Development for Improved Therapeutic Index : A significant hurdle for the clinical application of this compound is its moderate hemolytic activity and lack of selectivity for tumor cells over healthy cells. researchgate.net A crucial preclinical step is the design and synthesis of this compound analogs. By substituting specific amino acids, researchers can aim to enhance potency against target cells while reducing toxicity to host cells, thereby improving the therapeutic index. researchgate.netnih.gov

Table 1: Potential Novel Bioactivities and Preclinical Applications for this compound
Potential BioactivityPreclinical Research FocusPotential Therapeutic Application
ImmunomodulationAssess effects on cytokine profiles (e.g., IL-10, IL-23, TNF-α) in immune cell cultures. researchgate.netnih.govAutoimmune disorders, chronic inflammatory diseases, vaccine/cancer immunotherapy adjuvant.
Anti-diabetic EffectsInvestigate insulin secretagogue activity in pancreatic β-cell lines (e.g., BRIN-BD11). nih.govType 2 Diabetes Mellitus.
Enhanced Anticancer ActivitySynthesize and screen analogs for increased cytotoxicity against cancer cells and reduced hemolytic activity. researchgate.netresearchgate.netTargeted cancer therapy with improved safety profile.

Development of Advanced Delivery Systems for Peptide Stability and Bioavailability

Like most peptide-based drugs, this compound faces significant challenges related to its stability and delivery in a clinical setting. The peptide is susceptible to degradation by proteases and has poor oral bioavailability. Future research must focus on creating advanced delivery systems to overcome these limitations.

Encapsulation Technologies : Loading this compound into nanocarriers such as liposomes or polymeric nanoparticles could protect it from enzymatic degradation, extend its circulation half-life, and potentially facilitate targeted delivery to tumor sites through the enhanced permeability and retention (EPR) effect. The use of nanosponges to create a drug reservoir in a specific location has been explored for other compounds and could be a viable strategy. researchgate.net

Chemical Modification : Covalent attachment of polymers like polyethylene (B3416737) glycol (PEGylation) is a well-established strategy to increase the size and solubility of peptides, thereby reducing renal clearance and protecting them from proteolysis.

Novel Formulation Strategies : Research into formulations such as hydrogels or films for topical or localized delivery could be particularly relevant for its antimicrobial applications in wound healing or treating skin infections.

Investigation of Synergistic Interactions with Other Therapeutic Agents (Preclinical)

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology and infectious disease treatment, as it can lead to enhanced efficacy, reduced doses, and a lower likelihood of developing resistance. nih.gov

Preclinical studies should be designed to investigate the synergistic potential of this compound.

Combination with Antibiotics : Combining this compound with conventional antibiotics could prove effective against multidrug-resistant bacteria. researchgate.net The peptide's membrane-disrupting mechanism might increase the permeability of the bacterial cell wall, allowing antibiotics to reach their intracellular targets more effectively.

Combination with Chemotherapeutics : In cancer treatment, this compound could be combined with standard chemotherapeutic drugs. This approach could allow for lower, less toxic doses of the conventional drug while achieving a potent anticancer effect. mdpi.com The interaction is considered synergistic if the combined effect is greater than the sum of the individual effects. nih.gov Standard methodologies, such as the Combination Index (CI) method, can be used to quantitatively assess whether the interaction is synergistic, additive, or antagonistic. nih.gov

Elucidation of Complex Molecular Interactions in Biological Systems (e.g., Protein-Peptide, Peptide-Metabolite)

A deeper understanding of how this compound interacts with biological molecules at a fundamental level is critical for rational drug design and mechanism-of-action studies.

Peptide-Membrane Interactions : The primary mechanism of action for many host-defense peptides involves interaction with and disruption of cell membranes. While this compound is known to form an α-helical structure in membrane-mimicking environments, the precise molecular details of its interaction with bacterial versus mammalian cell membranes are not fully understood. researchgate.net Advanced techniques such as solid-state NMR spectroscopy and molecular dynamics (MD) simulations can provide high-resolution insights into its orientation and depth of insertion into different lipid bilayers.

Identification of Protein/Peptide Receptors : Beyond membrane disruption, it is possible that this compound interacts with specific protein or peptide receptors on or within a target cell. rosettacommons.org Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners from cell lysates, helping to uncover novel mechanisms of action. Understanding these protein-peptide interactions is crucial for explaining its diverse bioactivities. mgcub.ac.in

Peptide-Metabolite Interactions : Investigating potential interactions between this compound and key metabolites could reveal new functional roles. For instance, its influence on cellular metabolic pathways could be explored using metabolomics approaches, which may uncover links to its anticancer or immunomodulatory effects.

Sustainable Production and Biosynthesis Strategies for this compound and Analogues

Currently, this compound is produced for research purposes via solid-phase peptide synthesis (SPPS). While effective for small quantities, SPPS is costly and not easily scalable for industrial or clinical production. Future research must focus on developing sustainable and cost-effective biosynthesis strategies.

Recombinant Expression Systems : Genetically engineering microorganisms such as Escherichia coli or yeast (Saccharomyces cerevisiae) to produce this compound is a promising alternative. mdpi.com This involves inserting the gene encoding the peptide into a suitable expression vector. Challenges such as peptide toxicity to the host and proteolytic degradation can be overcome through strategies like expressing the peptide as a fusion protein with a cleavable tag.

Cell-Free Protein Synthesis (CFPS) : CFPS systems offer another powerful alternative that avoids issues related to cell viability and toxicity. These systems use cellular extracts containing all the necessary machinery for transcription and translation to produce the peptide in a controlled, open environment, which can be advantageous for producing peptides that might be toxic to live cells.

Green Chemistry Approaches : As peptide synthesis evolves, incorporating principles of green chemistry will be essential for sustainability. rsc.org This includes using safer solvents, reducing waste, and improving energy efficiency in both chemical and biosynthetic production routes. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Hymenochirin-1Pb in preclinical studies?

  • Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC (≥95% purity). Characterization requires mass spectrometry (MALDI-TOF/ESI-MS) for molecular weight confirmation and NMR spectroscopy (1H, 13C) to verify structural integrity. Purity should be validated using analytical HPLC with UV detection at 220 nm. For bioactivity screening, ensure batch-to-batch consistency by documenting retention times, mass accuracy (±0.1 Da), and solvent residue levels (e.g., TFA <0.1%) .

Q. How can researchers design initial bioactivity assays for this compound to ensure reproducibility?

  • Answer : Use standardized cell-based assays (e.g., antimicrobial susceptibility testing via broth microdilution) with positive controls (e.g., polymyxin B) and negative controls (vehicle-only). Include dose-response curves (e.g., 0.1–100 µM) and calculate IC50/EC50 values using nonlinear regression. Validate results across at least three independent replicates. Follow guidelines for reporting minimal inhibitory concentrations (MICs) and cytotoxicity (e.g., hemolysis assays) to distinguish target-specific effects from nonspecific toxicity .

Q. What are the critical parameters for ensuring stability and storage of this compound in experimental settings?

  • Answer : Lyophilized peptides should be stored at −80°C under inert gas (argon) to prevent oxidation. For reconstitution, use sterile, endotoxin-free buffers (e.g., PBS, pH 7.4). Monitor stability via accelerated degradation studies (e.g., 4°C, 25°C, and 37°C for 1–4 weeks) and assess integrity using HPLC and circular dichroism (CD) spectroscopy. Avoid repeated freeze-thaw cycles by aliquoting .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across different experimental models?

  • Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). For example, discrepancies in antimicrobial activity may arise from differences in membrane lipid composition between Gram-positive and Gram-negative bacteria. Validate findings using orthogonal assays (e.g., fluorescence microscopy for membrane disruption vs. ATP-release assays). Apply statistical frameworks like ANOVA with post-hoc tests to quantify variability sources .

Q. What strategies optimize the pharmacokinetic (PK) profiling of this compound in vivo?

  • Answer : Use radiolabeled (e.g., 14C) or fluorescently tagged analogs to track distribution. Employ LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤1 ng/mL. Compare PK parameters (t1/2, Cmax, AUC) across administration routes (IV, IP, SC). Account for proteolytic degradation by co-administering protease inhibitors or engineering D-amino acid substitutions. Reference ICH guidelines for preclinical PK study design .

Q. How can researchers elucidate the molecular mechanism of this compound using structural biology approaches?

  • Answer : Perform molecular dynamics (MD) simulations to model peptide-membrane interactions (e.g., POPC/POPG bilayers). Validate with surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) or cryo-EM for pore formation. Mutagenesis studies (e.g., alanine scanning) can identify critical residues for activity. Cross-reference with NMR-derived structural data to resolve conformational dynamics .

Data Interpretation and Reporting

Q. What frameworks are recommended for reconciling conflicting cytotoxicity and therapeutic efficacy data?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, high cytotoxicity in healthy cells may necessitate chemical modifications (e.g., PEGylation) to improve selectivity. Use dose-ranging studies to establish therapeutic indices (TI = IC50_healthy / IC50_target). Report discrepancies transparently in discussions, highlighting limitations and proposing follow-up experiments (e.g., in vivo toxicity models) .

Q. How should researchers document methodological variations in this compound studies to enhance cross-study comparability?

  • Answer : Adopt the CONSORT or ARRIVE guidelines for preclinical reporting. Include detailed protocols in supplementary materials (e.g., buffer compositions, equipment models). Use standardized nomenclature for peptide sequences (IUPAC) and bioactivity metrics (e.g., MIC in µg/mL ± SEM). Reference public databases (e.g., PubChem, UniProt) for compound identifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.